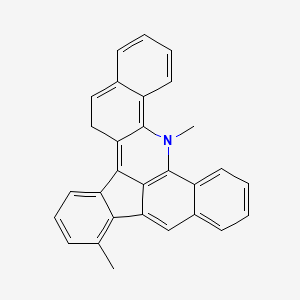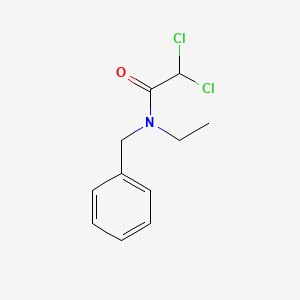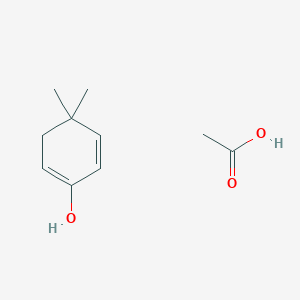
Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol is an organic compound that features a cyclohexadiene ring substituted with two methyl groups and a hydroxyl group, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bonds in the cyclohexadiene ring can be reduced to form a cyclohexane ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4,4-dimethylcyclohexa-1,5-dien-1-one.
Reduction: Formation of 4,4-dimethylcyclohexanol.
Substitution: Formation of 4,4-dimethylcyclohexa-1,5-dien-1-chloride.
科学的研究の応用
Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the cyclohexadiene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- 4,4-Dimethylcyclohexa-2,5-dien-1-one
- 4,4-Dimethylcyclohexanol
- 4,4-Dimethylcyclohexa-1,5-dien-1-chloride
Comparison: Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol is unique due to the presence of both a hydroxyl group and an acetic acid moiety. This combination allows for a diverse range of chemical reactions and interactions, making it more versatile compared to similar compounds that lack one of these functional groups.
特性
CAS番号 |
38610-74-1 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol |
InChI |
InChI=1S/C8H12O.C2H4O2/c1-8(2)5-3-7(9)4-6-8;1-2(3)4/h3-5,9H,6H2,1-2H3;1H3,(H,3,4) |
InChIキー |
FKTJCSOPKMHRDT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC1(CC=C(C=C1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


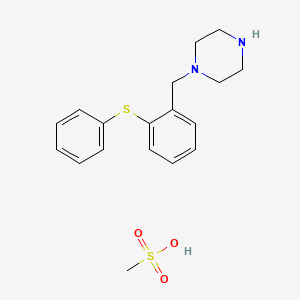
![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
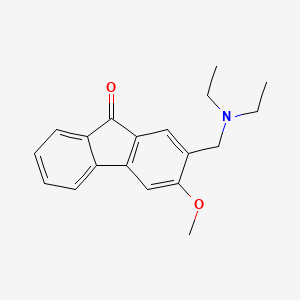
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
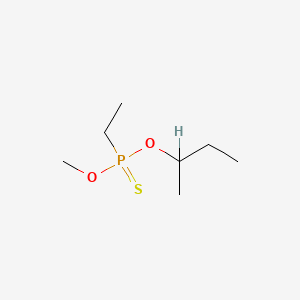
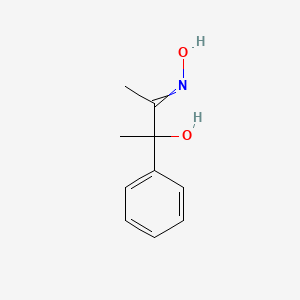
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
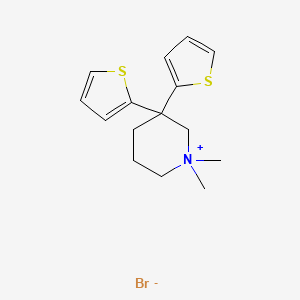
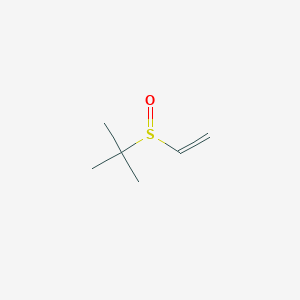
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
